molecular formula C14H10BNO3 B12469898 4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile CAS No. 906673-25-4

4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile

Cat. No.: B12469898
CAS No.: 906673-25-4
M. Wt: 251.05 g/mol
InChI Key: IQBSCLXAECVABP-UHFFFAOYSA-N
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Description

4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile, also known as crisaborole, is a non-steroidal topical anti-inflammatory compound. It is primarily used for the treatment of mild to moderate atopic dermatitis and psoriasis. This compound is a member of the benzoxaborole class, which is known for its unique boron-containing structure that facilitates skin penetration and binding to specific enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile involves a one-pot synthesis method. The process starts with the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent. This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to obtain the final product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of specific intermediates and reaction conditions allows for the efficient production of crisaborole with excellent purity and good yields .

Chemical Reactions Analysis

Types of Reactions

4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted products .

Scientific Research Applications

4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme that regulates inflammatory cytokine production. By inhibiting PDE4, the compound increases the levels of cyclic adenosine monophosphate (cAMP), leading to reduced inflammation. This mechanism is particularly effective in treating skin conditions like atopic dermatitis and psoriasis .

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690): Used as an antifungal agent.

    2-ethoxy-6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]benzonitrile: Another PDE4 inhibitor with similar properties.

    6-[(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy]-2-(2-isopropoxyethoxy)benzonitrile: Studied for its anti-inflammatory effects

Uniqueness

4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile stands out due to its specific inhibition of PDE4 and its effectiveness as a topical treatment for skin conditions. Its boron-containing structure enhances skin penetration and enzyme binding, making it a valuable compound in dermatological treatments .

Properties

CAS No.

906673-25-4

Molecular Formula

C14H10BNO3

Molecular Weight

251.05 g/mol

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]benzonitrile

InChI

InChI=1S/C14H10BNO3/c16-8-10-1-4-12(5-2-10)19-13-6-3-11-9-18-15(17)14(11)7-13/h1-7,17H,9H2

InChI Key

IQBSCLXAECVABP-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC3=CC=C(C=C3)C#N)O

Origin of Product

United States

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